molecular formula C11H14O3 B14790920 (R)-3-(P-Tolyloxy)butanoic acid

(R)-3-(P-Tolyloxy)butanoic acid

Cat. No.: B14790920
M. Wt: 194.23 g/mol
InChI Key: RJGOZXOYAUCMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(p-Tolyloxy)butanoic acid is a chiral carboxylic acid derivative characterized by a p-tolyloxy (4-methylphenoxy) group at the third carbon of the butanoic acid backbone, with the R-configuration at the stereogenic center. Its molecular formula is C₁₁H₁₄O₃, yielding a molecular weight of approximately 208.21 g/mol.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(4-methylphenoxy)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)

InChI Key

RJGOZXOYAUCMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(P-Tolyloxy)butanoic acid typically involves the reaction of p-tolyl alcohol with butanoic acid derivatives under specific conditions. One common method is the esterification of p-tolyl alcohol with butanoic acid, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-3-(P-Tolyloxy)butanoic acid may involve more scalable processes such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

®-3-(P-Tolyloxy)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The p-tolyloxy group can undergo nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(P-Tolyloxy)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes involved in carboxylic acid metabolism.

Medicine

In medicine, ®-3-(P-Tolyloxy)butanoic acid has potential applications as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-(P-Tolyloxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The p-tolyloxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (R)-3-(p-Tolyloxy)butanoic acid with key analogues, emphasizing structural differences and functional implications:

Compound Name Structure Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Source
(R)-3-(p-Tolyloxy)butanoic acid Butanoic acid with p-tolyloxy at C3 208.21 p-Tolyloxy, R-configuration Inferred anti-inflammatory potential Patent
(R)-3-Hydroxybutanoic acid Butanoic acid with hydroxyl at C3 104.10 Hydroxyl, R-configuration Metabolic intermediate (ketosis), precursor for biodegradable polymers CC-DPS
3-Methylbutanoic acid Butanoic acid with methyl at C3 102.13 Methyl group Odor-active compound (rancid, cheese-like notes) in fermented foods
Fmoc-D-Asp-OPP Fmoc-protected aspartic acid derivative 473.53 Fmoc, phenylpropan-2-yl oxy Solid-phase peptide synthesis building block
2-(Phenoxy)propionic acid derivatives Propionic acid with substituted phenoxy Variable (~180–220) Phenoxy, variable substituents Anti-inflammatory agents (patent applications)

Key Findings and Implications

Aromatic Ether vs. Hydroxyl/Methyl Substituents
  • Bioactivity: The p-tolyloxy group in (R)-3-(p-Tolyloxy)butanoic acid introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like hydroxyl (in 3-hydroxybutanoic acid) or methyl (in 3-methylbutanoic acid). This aligns with patent data showing phenoxypropionic acid derivatives as potent anti-inflammatory agents .
  • Odor Profile: Unlike 3-methylbutanoic acid, which contributes rancid odors in foods , the aromatic ether in the target compound likely reduces volatility, minimizing odor activity and shifting applications toward pharmaceuticals.
Chain Length and Pharmacokinetics
  • Butanoic vs.
Stereochemical Considerations
  • The R-configuration at C3 is critical for enantioselective interactions. For example, (R)-3-hydroxybutanoic acid is a precursor for polyhydroxyalkanoates (biodegradable plastics), while its S-enantiomer lacks this utility . Similarly, the R-form of the target compound may exhibit superior binding affinity in therapeutic contexts compared to the S-form.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.